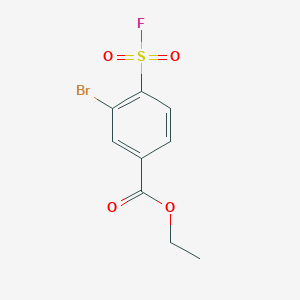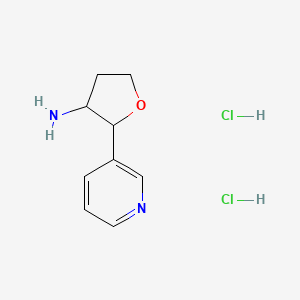![molecular formula C10H16N2O2 B15262562 (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol](/img/structure/B15262562.png)
(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol is a chiral compound that features a piperidine ring substituted with a furan-2-ylmethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Furan-2-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with furan-2-ylmethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol involves its interaction with specific molecular targets. The furan-2-ylmethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
(3S,4S)-3-{[(furan-2-yl)methyl]amino}tetrahydropyran-4-ol: Similar structure but with a tetrahydropyran ring instead of a piperidine ring.
Uniqueness
The presence of both the furan-2-ylmethylamino group and the hydroxyl group in (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol makes it unique compared to its analogs
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(3S,4S)-3-(furan-2-ylmethylamino)piperidin-4-ol |
InChI |
InChI=1S/C10H16N2O2/c13-10-3-4-11-7-9(10)12-6-8-2-1-5-14-8/h1-2,5,9-13H,3-4,6-7H2/t9-,10-/m0/s1 |
InChI Key |
WZYCFVACLWFKMV-UWVGGRQHSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)NCC2=CC=CO2 |
Canonical SMILES |
C1CNCC(C1O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


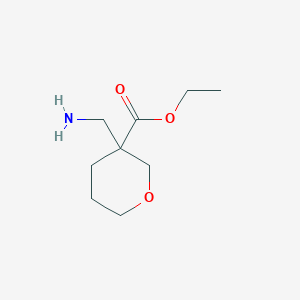

![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate](/img/structure/B15262505.png)
![Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate),oxalicacid](/img/structure/B15262510.png)
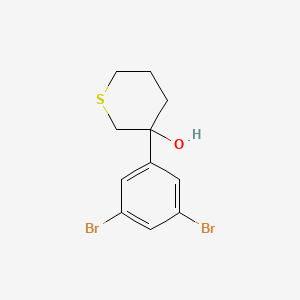
![8-(2-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B15262512.png)
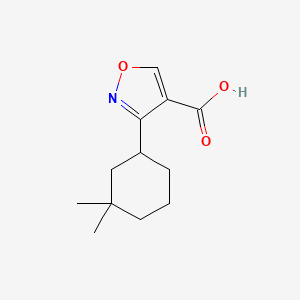
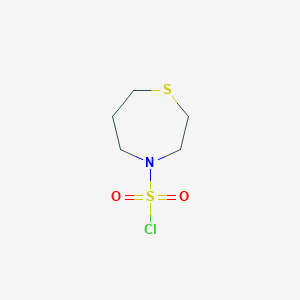
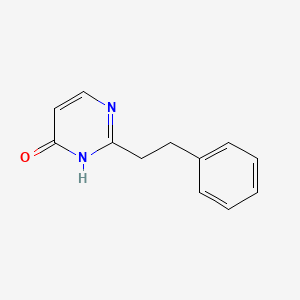
![4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B15262538.png)
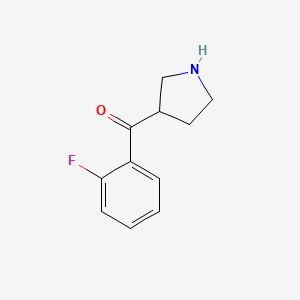
![2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B15262557.png)
